JND3229 -

JND3229

Catalog Number: EVT-270610
CAS Number:
Molecular Formula: C33H41ClN8O2
Molecular Weight: 617.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JND3229 is a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy (IC50 = 5.8 nM). JND3229 potently inhibited EGFRC797S mutated kinase and strongly suppressed the proliferation of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations with IC50 values of 0.51 and 0.32 μM, respectively.
Overview

JND3229 is a novel compound identified as an inhibitor of the epidermal growth factor receptor C797S mutant, which is associated with resistance to existing epidermal growth factor receptor inhibitors in cancer therapy. This compound has demonstrated significant potency in inhibiting tumor growth and has been characterized for its synthesis, molecular structure, mechanism of action, and potential applications in cancer treatment.

Source

The discovery of JND3229 was reported in a study published in the ACS Medicinal Chemistry Letters journal, where researchers aimed to identify effective inhibitors for mutant forms of the epidermal growth factor receptor that contribute to non-small cell lung cancer resistance mechanisms. The study highlighted the compound's ability to suppress tumor growth significantly in preclinical models, indicating its potential as a therapeutic agent against resistant cancer phenotypes .

Classification

JND3229 belongs to the class of pyrimidopyrimidinone derivatives. It specifically targets mutated forms of the epidermal growth factor receptor, particularly those with the C797S mutation, which is a common mutation leading to resistance against first-line therapies like osimertinib .

Synthesis Analysis

Methods

The synthesis of JND3229 involves several steps that utilize commercially available starting materials. The process begins with ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate, which undergoes a series of reactions including:

  1. Reaction with 1-Boc-1,4-cyclohexanediamine: This step leads to the formation of an intermediate compound.
  2. Reduction and oxidation: These reactions are crucial for modifying functional groups within the molecule.
  3. Borch reductive amination and cyclization: These steps yield the key pyrimidopyrimidinone structure.
  4. Oxidation with 3-chloroperbenzoic acid: This results in the formation of a sulfone derivative.
  5. Nucleophilic deprotection and acylation: Final modifications are made to yield JND3229.
Molecular Structure Analysis

Structure

JND3229 features a complex molecular architecture characterized by a pyrido[2,3-d]pyrimidine core. The structural formula includes various functional groups that enhance its binding affinity to the target enzyme. Notably, it accommodates itself within the ATP binding site of the epidermal growth factor receptor C797S mutant.

Data

  • Molecular Formula: C19H21ClN4O3S
  • Molecular Weight: 420.91 g/mol
  • IC50 Values:
    • EGFR L858R/T790M/C797S: 0.51 µM
    • EGFR 19D/T790M/C797S: 0.32 µM
    • Kinase activity inhibition (C797S mutant): 5.8 nM .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing JND3229 are primarily organic transformations that include:

  • Nucleophilic substitutions: Essential for introducing various functional groups.
  • Redox reactions: Employed for modifying oxidation states of specific atoms within the molecule.
  • Cyclization reactions: Critical for forming cyclic structures that are integral to the compound's efficacy.

These reactions not only facilitate the construction of JND3229 but also ensure that it retains necessary pharmacological properties throughout its synthesis .

Mechanism of Action

Process

JND3229 exerts its anticancer effects by selectively inhibiting the kinase activity of mutated forms of the epidermal growth factor receptor. The mechanism involves:

  1. Binding Affinity: JND3229 binds reversibly to the ATP binding site of the epidermal growth factor receptor C797S mutant.
  2. Inhibition of Phosphorylation: By occupying this site, JND3229 prevents ATP from binding, thereby inhibiting phosphorylation processes essential for downstream signaling pathways involved in cell proliferation and survival.

This action leads to reduced tumor cell proliferation and promotes apoptosis in cancer cells harboring resistant mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: JND3229 exhibits stability under physiological conditions, making it suitable for further development as a therapeutic agent.
  • Reactivity: The presence of specific functional groups allows for potential modifications that could enhance efficacy or selectivity against other mutations or targets.

These properties are critical for determining its formulation and delivery methods in clinical settings .

Applications

Scientific Uses

JND3229 has significant potential applications in oncology, particularly for treating non-small cell lung cancers that exhibit resistance due to mutations in the epidermal growth factor receptor. Its ability to selectively inhibit these mutants positions it as a promising candidate for further development into a therapeutic agent that could improve outcomes for patients with resistant forms of lung cancer.

Additionally, ongoing research may explore its use in combination therapies or as part of personalized medicine strategies targeting specific genetic profiles within tumors .

Properties

Product Name

JND3229

IUPAC Name

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide

Molecular Formula

C33H41ClN8O2

Molecular Weight

617.2 g/mol

InChI

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38)

InChI Key

WVLWGBZNXIVAKC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C

Solubility

Soluble in DMSO

Synonyms

JND3229; JND-3229; JND 3229;

Canonical SMILES

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.